Lipophilicity Reduction Versus Ethyl 8‑Fluorooctanoate: 2‑Fluoroethyl Ester Lowers LogP by 0.31 Units
The 2‑fluoroethyl ester (CAS 332‑94‑5) exhibits a computed LogP of 2.81 (ChemSrc predicted value), while ethyl 8‑fluorooctanoate (CAS 332‑97‑8) has an ACD/LogP of 3.12 and an EPISuite KOWWIN LogP estimate of 3.75 . The additional fluorine in the alcohol portion therefore reduces octanol‑water partition coefficient by 0.31 to 0.94 log units, producing a measurably less lipophilic molecule. This difference is large enough to alter tissue distribution and protein‑binding characteristics.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.81 (predicted, ChemSrc) |
| Comparator Or Baseline | Ethyl 8‑fluorooctanoate: ACD/LogP = 3.12; KOWWIN LogP = 3.75 |
| Quantified Difference | ΔLogP = –0.31 to –0.94 (target is less lipophilic) |
| Conditions | Computed LogP values from ACD/Labs Percepta and EPISuite KOWWIN; target LogP from ChemSrc database |
Why This Matters
Lower LogP can improve aqueous solubility and alter in‑vivo distribution kinetics, which is a decision‑critical parameter when selecting a fatty‑acid ester for PET tracer synthesis or metabolic studies.
